Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate
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Description
Triazolopyrimidines represent a class of compounds known for their diverse chemical and biological properties, leading to widespread interest in their synthesis and structural analysis. These compounds, including "Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate," are notable for their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of triazolopyrimidines often involves cyclization reactions and the use of specific reagents to introduce various substituents, such as chlorophenyl groups and sulfanylacetate moieties. For example, the synthesis of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate demonstrates the complexity and precision required in constructing these molecules (Farghaly & Gomha, 2011).
Molecular Structure Analysis
Detailed molecular structure analysis, including single crystal X-ray diffraction, NMR, and IR spectroscopy, is crucial for confirming the synthesized compounds' structures. The spectral, DFT/B3LYP, and molecular docking analyses provide a comprehensive understanding of the molecular geometry, electronic properties, and potential biological interactions of triazolopyrimidine derivatives (Sert et al., 2020).
Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate and similar compounds are often synthesized and structurally characterized to explore their potential in various applications. For instance, Farghaly and Gomha (2011) synthesized a related compound, ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate, and determined its structure using elemental analysis and spectral data (Farghaly & Gomha, 2011). Similarly, Sert et al. (2020) synthesized ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, characterizing it through various spectroscopic methods and theoretical calculations (Sert et al., 2020).
Pharmacological Potential
Research on compounds like Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate often includes evaluating their pharmacological potential. Medwid et al. (1990) found that related 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines are active as mediator release inhibitors, indicating potential antiasthma applications (Medwid et al., 1990).
Antimalarial Effects
Werbel, Elslager, and Chu (1973) studied the antimalarial effects of similar triazolo[1,5-a]pyrimidines, suggesting that these compounds could be effective against malaria (Werbel, Elslager, & Chu, 1973).
Mechanistic Studies and Reaction Pathways
Erkin and Krutikov (2007) explored the mechanism of transformation in related (pyrimidin-2-yl)hydrazones, providing insights into the chemical behavior and potential applications of these compounds (Erkin & Krutikov, 2007).
Antibacterial and Antitumor Activities
Studies have also investigated the antibacterial and antitumor activities of triazolo[4,3-a]pyrimidines. Gomha, Muhammad, and Edrees (2017) synthesized a novel compound with high antitumor potency against human lung and hepatocellular carcinoma cell lines (Gomha, Muhammad, & Edrees, 2017).
properties
IUPAC Name |
ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2S/c1-2-23-12(22)8-24-15-13-14(17-9-18-15)21(20-19-13)7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPVYBNCRNXIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate |
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